molecular formula C14H24N2O B5017115 1-methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine

1-methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine

Cat. No.: B5017115
M. Wt: 236.35 g/mol
InChI Key: ICXJWSMJSUCPGE-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a piperazine ring substituted with a 1-methyl group and a 3-(5-methylfuran-2-yl)butyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-12(14-5-4-13(2)17-14)6-7-16-10-8-15(3)9-11-16/h4-5,12H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXJWSMJSUCPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)CCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: It is used in the design of chemical probes to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-4-[3-(5-methylfuran-2-yl)methyl]piperazine
  • 1-Methyl-4-[3-(5-methylfuran-2-yl)ethyl]piperazine
  • 1-Methyl-4-[3-(5-methylfuran-2-yl)propyl]piperazine

Uniqueness: 1-Methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylfuran-2-yl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

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